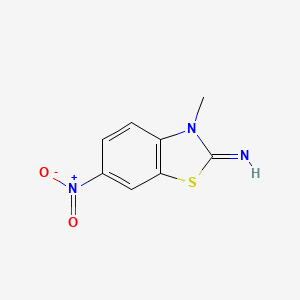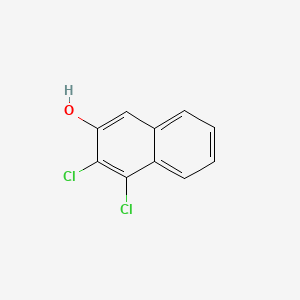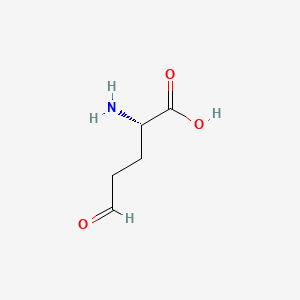
2-Amino-5-oxopentanoic acid
説明
(2S)-2-amino-5-oxopentanoic acid, also known as alpha-ketoglutaric acid (AKG), is a vital intermediate in the Krebs cycle, a metabolic pathway that generates energy in the form of ATP. AKG is a non-essential amino acid that can be synthesized endogenously from glutamate or obtained from the diet. AKG has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
作用機序
AKG exerts its biological effects through various mechanisms. AKG can act as a substrate for the Krebs cycle, leading to the generation of ATP. AKG can also act as a signaling molecule, activating various signaling pathways, including the mTOR pathway and the Nrf2 pathway. AKG can also act as a modulator of gene expression, regulating the expression of various genes involved in metabolism, inflammation, and cancer.
Biochemical and Physiological Effects:
AKG has various biochemical and physiological effects. AKG can improve energy metabolism, leading to increased ATP production. AKG can also improve glucose metabolism and insulin sensitivity, leading to improved glycemic control. AKG can also reduce oxidative stress and inflammation, leading to improved cellular function and reduced risk of chronic diseases.
実験室実験の利点と制限
AKG has several advantages for lab experiments, including its availability, stability, and low cost. AKG is also easy to synthesize and can be obtained from various sources, including microbial fermentation and enzymatic synthesis. However, there are also limitations to using AKG in lab experiments, including the need for specialized equipment and expertise, as well as the potential for variability in AKG purity and quality.
将来の方向性
There are several future directions for AKG research. One area of research is the potential use of AKG in cancer therapy, including its use in combination with other therapies, such as chemotherapy and radiation therapy. Another area of research is the potential use of AKG in metabolic disorders, such as diabetes and obesity, including its use as a dietary supplement. Additionally, there is a need for further research on the mechanisms of action of AKG, including its effects on gene expression and signaling pathways. Finally, there is a need for further research on the safety and efficacy of AKG in human clinical trials.
In conclusion, AKG is a vital intermediate in the Krebs cycle that has potential therapeutic applications in various diseases. AKG can be synthesized through various methods and exerts its biological effects through various mechanisms. AKG has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for AKG research, including its potential use in cancer therapy, metabolic disorders, and further research on its mechanisms of action.
科学的研究の応用
AKG has been extensively studied for its potential therapeutic applications in various diseases. AKG has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. AKG has been studied for its potential use in cancer therapy, as it can inhibit the growth of cancer cells and induce apoptosis. AKG has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as it can protect neurons from oxidative stress and improve cognitive function. AKG has also been studied for its potential use in metabolic disorders, such as diabetes and obesity, as it can improve glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(8)9)2-1-3-7/h3-4H,1-2,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXUUFDPUOJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862041 | |
| Record name | 5-Oxonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496-92-4 | |
| Record name | Glutamic γ-semialdehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



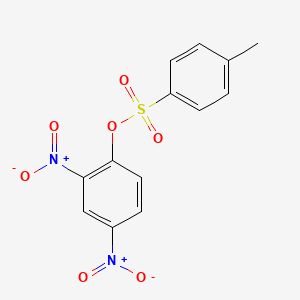
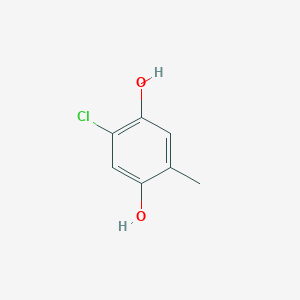
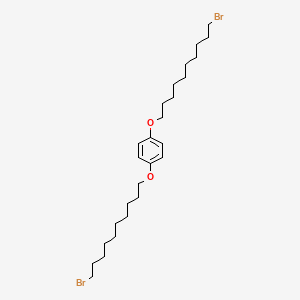

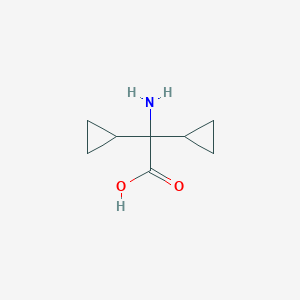
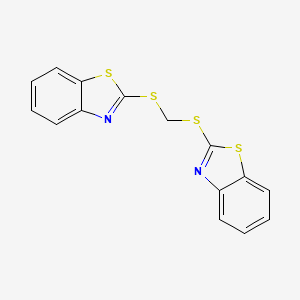
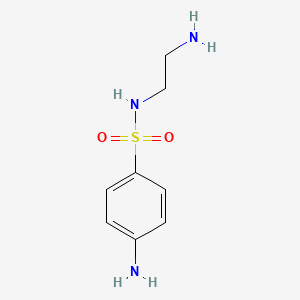
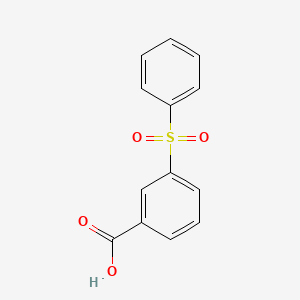
![1-[10-(2,5-Dioxopyrrol-1-yl)decyl]pyrrole-2,5-dione](/img/structure/B1618468.png)



